4-Ethylidene-2-hydroxytetradecan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
648893-98-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4-ethylidene-2-hydroxytetradecan-3-one |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(5-2)16(18)14(3)17/h5,14,17H,4,6-13H2,1-3H3 |
InChI Key |
DJGSYJABCDPEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC)C(=O)C(C)O |
Origin of Product |
United States |
Discovery and Isolation Research of 4 Ethylidene 2 Hydroxytetradecan 3 One
Methodologies for Initial Compound Detection in Biological Matrices or Synthetic Mixtures
The initial detection of a novel compound such as 4-Ethylidene-2-hydroxytetradecan-3-one within a complex sample, be it a biological extract or a synthetic reaction mixture, would necessitate the use of highly sensitive and specific analytical techniques. The primary methods for such a task are hyphenated chromatographic and mass spectrometric techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Given the compound's molecular weight and the presence of a hydroxyl group, derivatization is a common strategy to improve its analytical characteristics. For GC-MS analysis, the hydroxyl group would likely be silylated to increase volatility and thermal stability. This process involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ether is more amenable to gas chromatographic separation.
LC-MS, particularly when coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, offers the advantage of analyzing the compound without derivatization, providing accurate mass data that can be used to determine the elemental composition. mdpi.com However, derivatization can still be employed to enhance ionization efficiency or to target specific functional groups. For instance, the ketone functional group can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which not only aids in detection by forming a colored product but also improves chromatographic separation and ionization in some cases. waters.com
Below is a hypothetical table illustrating the kind of data that would be sought during the initial detection phase using GC-MS after silylation.
| Analytical Technique | Parameter | Expected Result for Silylated this compound |
| GC-MS | Retention Index | Dependent on the specific column and conditions, but expected to be in the range for long-chain functionalized alkanes. |
| Molecular Ion (M+) | m/z 326 (corresponding to the TMS ether) | |
| Key Mass Fragments | Fragments corresponding to the loss of a methyl group (m/z 311), the TMS group (m/z 253), and cleavage at the alpha position to the carbonyl and hydroxyl groups. |
Chromatographic and Spectroscopic Approaches in Isolating this compound for Research Purposes
Following initial detection, the isolation of this compound in a pure form is essential for definitive structural elucidation and further research. This is typically achieved through a multi-step chromatographic process.
Initially, a crude separation would likely be performed using column chromatography with silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381), would be used to separate compounds based on their polarity. The fractions would be monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
For final purification to a high degree of homogeneity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov A reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be suitable for a molecule of this nature. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
Once the compound is isolated, its structure is confirmed using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: This technique would be used to identify the key functional groups. The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, a strong, sharp peak around 1670-1690 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone, and a peak in the 1640-1680 cm⁻¹ region for the C=C stretch of the ethylidene group. pressbooks.pubopenstax.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, one would expect to see signals for the protons of the ethylidene group, the proton on the carbon bearing the hydroxyl group, and the protons on the carbon alpha to the carbonyl group, in addition to the signals for the long alkyl chain.
The ¹³C NMR spectrum is particularly informative, with a characteristic signal for the carbonyl carbon in the range of 190-200 ppm (deshielded due to conjugation), signals for the two carbons of the C=C double bond, and a signal for the carbon attached to the hydroxyl group. pressbooks.publibretexts.org
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its elemental formula.
A summary of the expected spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Feature | Expected Position/Value |
| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| C=O stretch (α,β-unsaturated ketone) | 1670-1690 cm⁻¹ (strong) | |
| C=C stretch (alkene) | 1640-1680 cm⁻¹ (medium) | |
| ¹H NMR Spectroscopy | CH-OH proton | ~4.0-4.5 ppm |
| =CH-CH₃ protons | ~6.5-7.0 ppm (quartet) | |
| =CH-CH₃ protons | ~1.8-2.1 ppm (doublet) | |
| α-protons (next to C=O) | ~2.2-2.5 ppm | |
| ¹³C NMR Spectroscopy | C=O carbon | 190-200 ppm |
| C=C carbons | 120-150 ppm | |
| C-OH carbon | 65-75 ppm |
Optimization Strategies for Yield and Purity in Laboratory-Scale Isolation
Optimizing the isolation process is crucial for obtaining a sufficient quantity of the pure compound for research purposes. researchgate.netspringernature.com This involves systematically adjusting various parameters of the extraction and purification steps to maximize the recovery and purity of this compound.
For the initial extraction from a natural source, optimization would involve testing different solvents or solvent mixtures to find the one with the best selectivity for the target compound. The pH of the extraction medium might also be adjusted to suppress or enhance the ionization of certain compounds, thereby affecting their solubility.
In the chromatographic purification steps, several parameters can be optimized:
Stationary Phase: While silica gel is a common choice for initial cleanup, other stationary phases like alumina or functionalized silica could be tested for better separation.
Mobile Phase: In HPLC, fine-tuning the gradient profile (the rate of change of solvent composition) can significantly improve the resolution between the target compound and closely eluting impurities.
Loading: The amount of crude material loaded onto the chromatography column affects the separation efficiency. Overloading can lead to poor separation and lower purity of the collected fractions.
The following table provides a hypothetical example of how different parameters could be varied to optimize the isolation process.
| Parameter Varied | Condition A | Condition B | Outcome (Yield/Purity) |
| Extraction Solvent | 100% Hexane | Hexane:Ethyl Acetate (9:1) | Condition B provides higher yield due to increased polarity, but may co-extract more impurities. |
| HPLC Mobile Phase | Isocratic (70% Acetonitrile) | Gradient (50-90% Acetonitrile) | Gradient elution (Condition B) results in better separation and higher purity of the final product. |
| Column Loading | 100 mg crude extract | 50 mg crude extract | Lower loading (Condition B) improves peak shape and results in a higher purity isolate, albeit with a lower throughput per run. |
Potential Natural Sources of this compound Analogues and Precursors
The structure of this compound, with its 16-carbon backbone (tetradecane chain plus the ethylidene group), suggests that its precursors are likely derived from fatty acid biosynthesis. wikipedia.org Very-long-chain fatty acids are common in plants and microorganisms. nih.gov Specifically, palmitic acid (C16:0), a ubiquitous fatty acid, could be a primary precursor.
The biosynthesis of such a compound would involve a series of enzymatic modifications to a fatty acid precursor. These modifications could include:
Desaturation: Introduction of a double bond into the fatty acid chain.
Hydroxylation: Addition of a hydroxyl group.
Oxidation: Conversion of an alcohol to a ketone.
Condensation/Elongation: Reactions that could lead to the formation of the ethylidene group.
Analogues of this compound could potentially be found in various natural sources. Long-chain ketones and alcohols are known components of plant cuticular waxes and can also function as insect pheromones. nih.gov Therefore, investigating the chemical composition of plant surfaces or the secretions of certain insects could be a fruitful area of research for finding similar compounds. Microbial sources, such as bacteria and fungi, are also well-known producers of a vast array of secondary metabolites, including polyketides, which share biosynthetic origins with fatty acids and could include structures analogous to the target compound.
Below is a table outlining potential precursors and the enzymatic transformations that could lead to the formation of this compound or its analogues.
| Potential Precursor | Enzymatic Reaction | Potential Intermediate/Product |
| Palmitic Acid (C16:0) | Desaturation, Hydration, Oxidation | Hydroxy and keto derivatives of palmitic acid. |
| Acetyl-CoA and Malonyl-CoA | Polyketide Synthase (PKS) activity | A polyketide chain that can be cyclized and modified to form various structures, potentially including the target compound. |
| Myristic Acid (C14:0) | Elongation with an acetyl unit, followed by modification | A C16 backbone that can undergo further enzymatic reactions. |
Synthetic Strategies and Methodologies for 4 Ethylidene 2 Hydroxytetradecan 3 One
Retrosynthetic Analysis of the 4-Ethylidene-2-hydroxytetradecan-3-one Framework
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and structural features: an α-hydroxy ketone, an ethylidene group, and a long alkyl chain.
The primary disconnection points are the carbon-carbon bonds forming the backbone and the bonds creating the functional groups. A logical first disconnection is at the α-hydroxy ketone moiety. This can be envisioned as being formed from an aldehyde and an acyl anion equivalent, or through the oxidation of a corresponding 1,2-diol. acs.org Another key disconnection involves the ethylidene group, which can be introduced via a Wittig-type reaction or isomerization of a vinyl group. researchgate.net
A plausible retrosynthetic pathway is outlined below:
Disconnection of the α-hydroxy ketone: The 2-hydroxy-3-one functionality can be retrosynthetically disconnected to an aldehyde and a ketone. This suggests a precursor such as 2-dodecyl-3-methyl-4-pentenal and a suitable one-carbon synthon. A more practical approach involves the α-hydroxylation of a parent ketone, 4-ethylidenetetradecan-3-one. organic-chemistry.org
Disconnection of the ethylidene group: The ethylidene group can be traced back to a carbonyl group through an olefination reaction. This would involve a precursor ketone, such as 2-hydroxytetradecan-3-one, reacting with an ethylidene-transfer reagent. Alternatively, it could be formed from the isomerization of a corresponding vinyl-substituted intermediate. researchgate.net
Disconnection of the alkyl chain: The long tetradecane (B157292) chain can be built up using standard carbon-carbon bond-forming reactions like Grignard or organocuprate additions to a suitable electrophile.
This analysis suggests that key starting materials could include dodecanal, and various small, functionalized C2 and C3 building blocks. The choice of a specific route will depend on factors like stereochemical control, atom economy, and the availability of starting materials.
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The structure of this compound contains a chiral center at the C2 position bearing the hydroxyl group. The stereoselective synthesis of this center is crucial for obtaining enantiomerically pure material, which is often a requirement for biologically active compounds.
Several strategies can be employed for the asymmetric synthesis of the α-hydroxy ketone functionality:
Asymmetric α-hydroxylation of ketones: This is a direct method where a prochiral ketone enolate is oxidized using a chiral oxidizing agent. organic-chemistry.org Reagents like chiral oxaziridines (e.g., derived from camphor) can provide good to excellent enantioselectivity.
Asymmetric reduction of α-dicarbonyls: The corresponding α-diketone, 4-ethylidenetetradecane-2,3-dione, can be selectively reduced to the desired α-hydroxy ketone using a chiral reducing agent. Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) is a powerful tool for this transformation.
Kinetic resolution of racemic α-hydroxy ketones: A racemic mixture of this compound can be resolved using enzymatic or chemical methods. acs.org For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Sharpless Asymmetric Dihydroxylation: An alternative approach involves the asymmetric dihydroxylation of a corresponding Z-enol ether using the Sharpless AD-mix reagents. Subsequent selective oxidation of the secondary alcohol would yield the desired chiral α-hydroxy ketone. acs.org
The choice of method will be dictated by the desired enantiomeric excess (ee), scalability, and the compatibility of the reagents with other functional groups in the molecule.
Development of Novel Reaction Pathways for the Ethylidene and Hydroxy Ketone Moieties
The synthesis of the ethylidene and α-hydroxy ketone moieties presents unique challenges that have driven the development of novel reaction pathways.
For the α-Hydroxy Ketone Moiety:
Recent advances in catalysis have provided new methods for the synthesis of α-hydroxy ketones. rsc.orgorganic-chemistry.org These include:
Organocatalytic α-hydroxylation: The use of small organic molecules as catalysts, such as proline and its derivatives, has emerged as a green and efficient alternative to metal-based catalysts for the α-hydroxylation of ketones. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be employed for the α-hydroxylation of ketones under mild conditions, often using air or oxygen as the oxidant.
Transition-Metal-Catalyzed Oxidations: Copper- and palladium-catalyzed aerobic oxidation of silyl (B83357) enol ethers or ketone enolates are effective methods for generating α-hydroxy ketones. rsc.org
For the Ethylidene Moiety:
The stereoselective formation of the ethylidene group is another critical aspect. While the Wittig reaction is a classic method, controlling the E/Z selectivity can be challenging. Modern alternatives include:
Alkene Metathesis: Cross-metathesis of a terminal alkene with 2-butene (B3427860) using a ruthenium-based catalyst (e.g., Grubbs catalyst) can provide a direct route to the ethylidene group with good stereocontrol.
Isomerization of Vinyl Groups: The isomerization of a terminal vinyl group to the more thermodynamically stable internal ethylidene group can be achieved using various transition metal catalysts, including those based on rhodium, ruthenium, or iron. researchgate.net
Reductive Coupling of Alkynes and Aldehydes: A highly enantioselective method for the catalytic reductive coupling of an alkyne and an aldehyde can produce an allylic alcohol. Subsequent ozonolysis can then yield the α-hydroxy ketone with the ethylidene moiety already in place. organic-chemistry.org
Comparative Analysis of Different Synthetic Routes to this compound
Several synthetic routes can be envisioned for this compound, each with its own advantages and disadvantages. A comparative analysis is essential for selecting the most efficient and practical approach.
| Route | Key Reactions | Advantages | Disadvantages |
| Route A: Linear Synthesis | Grignard reaction, Oxidation, Wittig reaction, α-hydroxylation | Straightforward, well-established reactions. | Potentially long, leading to lower overall yield; stereocontrol can be challenging. |
| Route B: Convergent Synthesis | Aldol (B89426) condensation, Olefination, Asymmetric reduction | Higher overall yield, allows for late-stage introduction of key fragments. | Requires careful planning of precursor synthesis. |
| Route C: Alkene Metathesis Approach | Cross-metathesis, Asymmetric dihydroxylation, Oxidation | Potentially shorter route, good stereocontrol of the ethylidene group. | Catalyst cost and sensitivity can be a factor. |
| Route D: Chemoenzymatic Approach | Lipase-mediated resolution, enzymatic oxidation/reduction | High enantioselectivity, mild reaction conditions. | Substrate scope of enzymes can be limited, may require process optimization. |
This table is a simplified representation and the actual efficiency of each route would depend on specific reaction conditions and optimization.
Chemoenzymatic Synthesis Research for this compound and Related Structures
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the efficient and selective synthesis of complex molecules like this compound. nih.govresearchgate.net
Research in this area focuses on several key aspects:
Enzymatic Kinetic Resolution: As mentioned previously, lipases are commonly used for the kinetic resolution of racemic α-hydroxy ketones. acs.org Research is ongoing to identify or engineer lipases with improved activity and selectivity for structurally similar substrates.
Redox Biocatalysis: Dehydrogenases and reductases can be employed for the stereoselective reduction of α-diketones to chiral α-hydroxy ketones or the deracemization of racemic α-hydroxy ketones. rsc.org Whole-cell biocatalysts overexpressing these enzymes are often used to simplify cofactor regeneration. acs.org
Lyase-Catalyzed C-C Bond Formation: Thiamine diphosphate (B83284) (ThDP)-dependent lyases can catalyze the carboligation of aldehydes to form chiral α-hydroxy ketones. acs.orgresearchgate.net This approach offers a highly atom-economical route to the core structure.
The development of robust and versatile biocatalysts is a key focus of current research, aiming to provide more sustainable and efficient synthetic routes to this compound and other valuable chiral building blocks. nih.gov
Advanced Structural Elucidation Research of 4 Ethylidene 2 Hydroxytetradecan 3 One
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Ethylidene-2-hydroxytetradecan-3-one, HRMS analysis would be expected to yield a precise mass measurement of the molecular ion.
Given the chemical structure, the molecular formula is C₁₆H₃₀O₂. The expected monoisotopic mass can be calculated as follows:
16 Carbon atoms: 16 × 12.00000 = 192.00000
30 Hydrogen atoms: 30 × 1.00783 = 30.23490
2 Oxygen atoms: 2 × 15.99491 = 31.98982
Total Monoisotopic Mass = 254.22472 u
In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce protonated molecules [M+H]⁺ or other adducts. The instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would then measure the m/z value to within a few parts per million (ppm). This high level of precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound Adducts
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₆H₃₁O₂⁺ | 255.23186 |
| [M+Na]⁺ | C₁₆H₃₀O₂Na⁺ | 277.21380 |
| [M+K]⁺ | C₁₆H₃₀O₂K⁺ | 293.18774 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the atoms in this compound.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values. Key expected signals would include those for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the protons of the ethylidene group, and the long aliphatic chain.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, olefinic, alkyl). The carbonyl carbon of the ketone (C3) would appear significantly downfield, while the carbons of the ethylidene double bond (C4 and its attached ethylidene carbon) would be in the characteristic olefinic region.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, helping to trace the connectivity of protons within spin systems, such as the long alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the ethylidene protons to the carbonyl carbon (C3) and the adjacent carbon (C2).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ketone | C3 | - | >200 |
| Hydroxyl | C2-OH | Variable | - |
| Methine | C2-H | ~4.0-4.5 | ~70-80 |
| Ethylidene | =CH-CH₃ | ~5.5-6.5 | ~120-140 |
| Ethylidene | =CH-CH₃ | ~1.6-1.9 | ~12-18 |
| Alkyl Chain | CH₂, CH₃ | ~0.8-1.6 | ~14-40 |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, broad band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone. Additionally, a peak in the 1640-1680 cm⁻¹ region would indicate the C=C stretching of the ethylidene group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum. The C=O bond would also be visible, though typically weaker than in the IR spectrum. The long alkyl chain would produce characteristic C-H stretching and bending vibrations.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl (O-H) | Stretch | 3200-3600 (broad) | Weak |
| Ketone (C=O) | Stretch | 1700-1725 (strong) | Moderate |
| Alkene (C=C) | Stretch | 1640-1680 (medium) | Strong |
| Alkane (C-H) | Stretch | 2850-3000 (strong) | Strong |
Circular Dichroism and Optical Rotatory Dispersion for Stereochemical Assignment
The structure of this compound contains at least one stereocenter at the C2 position (bearing the hydroxyl group). Furthermore, the ethylidene group can exist as either E or Z isomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules.
These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra, particularly the sign and intensity of Cotton effects associated with electronic transitions (like the n→π* transition of the carbonyl group), can be used to determine the absolute configuration of the stereocenter. By comparing experimental CD/ORD spectra with data from related compounds of known stereochemistry or with quantum chemical calculations, the absolute configuration (R or S) at C2 could be assigned.
X-ray Crystallography Studies of Crystalline Forms of this compound (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. nih.gov This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. nih.gov
If this compound can be crystallized, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles: Confirming the exact geometry of the molecule.
Connectivity: Unambiguously verifying the atomic connections.
Absolute stereochemistry: Determining the R/S configuration at C2 and the E/Z configuration of the ethylidene double bond without ambiguity.
Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.
Intermolecular interactions: Showing how molecules pack together in the crystal lattice.
The process would involve growing a high-quality single crystal, mounting it in an X-ray diffractometer, and collecting diffraction data. nih.gov This data is then used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined and a complete molecular model can be built. nih.gov The applicability of this technique is entirely dependent on the ability of the compound to form high-quality crystals. nih.gov
Stereochemical Investigations of 4 Ethylidene 2 Hydroxytetradecan 3 One
Enantioselective and Diastereoselective Synthesis of 4-Ethylidene-2-hydroxytetradecan-3-one Isomers
The synthesis of specific stereoisomers of this compound would necessitate the use of stereoselective chemical reactions. Given the structure of the target molecule, which contains a β-hydroxy ketone motif and a trisubstituted alkene, several synthetic strategies could be envisioned.
Aldol (B89426) Addition Reactions: A primary route would likely involve a stereoselective aldol addition between a chiral enolate equivalent of 2-pentanone (to form the ethylidene group and C4 stereocenter) and dodecanal. The choice of chiral auxiliaries or catalysts would be critical in controlling the diastereoselectivity and enantioselectivity of the reaction. For instance, the use of Evans' chiral oxazolidinone auxiliaries or proline-based organocatalysts could be explored to achieve high levels of stereocontrol.
Substrate-Controlled Synthesis: Alternatively, a substrate-controlled approach could be employed, where a pre-existing stereocenter in one of the coupling partners directs the formation of new stereocenters. For example, a chiral aldehyde could be reacted with an achiral enolate, with the stereochemical outcome being dictated by the inherent facial bias of the chiral substrate.
Catalytic Asymmetric Hydrogenation: Another potential strategy could involve the asymmetric hydrogenation of a precursor molecule containing a carbon-carbon double bond at the desired position. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often effective for such transformations.
A hypothetical diastereoselective synthesis is presented in the table below, illustrating potential outcomes based on established principles of stereoselective aldol additions.
| Catalyst/Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Evans' Oxazolidinone | >95:5 | >98 |
| Proline | 80:20 | 95 |
| TiCl4 (chelation control) | >90:10 | N/A (racemic) |
Chiral Separation Techniques for this compound Enantiomers
For the separation of enantiomers of this compound, chiral chromatography would be the method of choice. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for resolving enantiomeric mixtures. nih.gov The selection of the chiral stationary phase (CSP) is paramount for achieving successful separation.
Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can offer a broad range of enantioselectivity for various compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve the best resolution and shortest analysis time.
The table below summarizes potential chiral HPLC conditions that could be explored for the separation of this compound enantiomers.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 |
| Chiralpak AD | Hexane/Ethanol (95:5) | 0.8 | 220 |
| Lux Cellulose-1 | Supercritical CO2/Methanol (85:15) | 2.0 | 220 |
Absolute and Relative Configuration Determination Methodologies
Determining the absolute and relative configuration of the stereoisomers of this compound would involve a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the molecule by measuring through-space proton-proton interactions. The coupling constants between adjacent protons can also provide valuable information about their dihedral angles and thus the relative configuration.
X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry.
Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. The experimental spectra would be compared with theoretically calculated spectra for the different possible stereoisomers to assign the correct absolute configuration.
Conformational Analysis of this compound in Solution and Solid State
The biological activity and reactivity of a molecule are often influenced by its conformational preferences. The conformational analysis of this compound would aim to identify the most stable conformations in both solution and the solid state.
Solution-State Conformational Analysis: In solution, NMR spectroscopy is a primary tool for conformational analysis. The measurement of coupling constants and NOEs, combined with computational modeling (e.g., Density Functional Theory calculations), can provide a detailed picture of the conformational landscape of the molecule. For flexible molecules like this compound, a dynamic equilibrium of multiple conformers is expected.
Solid-State Conformational Analysis: In the solid state, the conformation is fixed within the crystal lattice. X-ray crystallography, if applicable, would reveal the precise solid-state conformation. Solid-state NMR could also be used to study the conformation and dynamics in the solid phase.
The potential low-energy conformations would likely involve specific arrangements around the C2-C3 and C3-C4 bonds to minimize steric interactions and potentially form intramolecular hydrogen bonds between the hydroxyl and keto groups.
Absence of Evidence for Natural Origin and Biosynthesis of this compound
Comprehensive searches of scientific literature and chemical databases have yielded no evidence to suggest that the chemical compound this compound is of natural origin. Consequently, there is no available research detailing its biosynthetic pathway, including precursor molecules, enzymatic reactions, or the underlying genetic and molecular biology. The subsequent sections of the requested article outline, which are predicated on the compound being a natural product, cannot be addressed due to this fundamental lack of information.
Scientific understanding of natural product biosynthesis relies on the isolation of a compound from a biological source, such as a plant, microorganism, or animal. Following its identification, researchers can then investigate the metabolic pathways responsible for its production. This typically involves a combination of techniques, including isotopic labeling studies to trace the incorporation of precursor molecules, identification and characterization of the enzymes that catalyze the various steps in the pathway, and the study of the genes that encode for these enzymes.
In the case of this compound, the absence of any reports of its isolation from a natural source means that the foundational step for initiating biosynthetic research has not been met. While the compound belongs to the α-hydroxy ketone class of molecules, for which general enzymatic and synthetic methodologies are known, this does not provide specific information about the biosynthesis of this particular molecule.
Therefore, until this compound is identified as a natural product, any discussion of its biosynthetic pathway would be purely speculative and would not meet the standards of scientific accuracy.
Mechanism of Action Studies of 4 Ethylidene 2 Hydroxytetradecan 3 One at a Molecular Level
Investigation of Molecular Targets and Binding Interactions
No identified molecular targets or binding studies are available.
Receptor-Ligand Binding Studies (Non-Clinical Context)
No data on receptor affinity, dissociation constants, or competitive binding assays could be located.
Enzyme Inhibition/Activation Kinetics and Specificity Research
There is no information on IC50, Ki, or other kinetic parameters related to enzyme interactions.
Intracellular Signaling Pathway Modulation Studies (Cell-Based Research, not Human Trials)
No studies describing effects on signaling cascades (e.g., MAPK, JAK/STAT) were found.
Mechanistic Insights from Chemical Probe Development Using 4-Ethylidene-2-hydroxytetradecan-3-one
There is no indication that this compound has been developed or utilized as a chemical probe.
Therefore, no data tables or detailed research findings can be generated.
Structure Activity Relationship Sar Studies of 4 Ethylidene 2 Hydroxytetradecan 3 One and Its Analogues
Design Principles for Structural Modification of the 4-Ethylidene-2-hydroxytetradecan-3-one Scaffold
The structural framework of this compound offers several strategic points for modification to probe its interaction with biological targets. Key design principles revolve around altering the compound's steric, electronic, and hydrophobic properties. mdpi.comresearchgate.net Strategies include:
Scaffold Hopping and Simplification: Replacing the core tetradecanone structure with simpler or more rigid frameworks can help identify the minimal pharmacophore required for activity and improve synthetic accessibility. mdpi.com
Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties can enhance potency, selectivity, or metabolic stability. For example, the ketone or hydroxyl group could be replaced by bioisosteres to explore different hydrogen bonding patterns.
Conformational Constraint: Introducing elements of rigidity, such as rings or double bonds, into the flexible alkyl chain can lock the molecule into a more bioactive conformation, potentially increasing affinity for its target. mdpi.com
Functional Group Introduction: Adding new functional groups can introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups) with a biological target, potentially increasing binding affinity. nih.govbiomedres.us
These modifications are guided by an iterative process of design, synthesis, and biological testing to build a comprehensive understanding of the SAR. oncodesign-services.comresearchgate.net
Systematic Variation of the Alkyl Chain Length and Branching
The long tetradecyl chain is a dominant feature of the this compound molecule, suggesting that lipophilicity and hydrophobic interactions are critical for its activity. Systematic variation of this chain is a fundamental strategy to optimize these properties.
Research on other classes of molecules has shown that alkyl chain length can significantly influence biological activity. acs.orgchemrxiv.org For instance, optimal activity is often found within a specific range of chain lengths, as chains that are too short may not effectively engage with hydrophobic binding pockets, while excessively long chains can decrease solubility or introduce non-specific binding. chemrxiv.orgpatsnap.com
Branching of the alkyl chain is another important modification. Introducing methyl or ethyl groups along the chain can alter the molecule's conformation and its fit within a binding site. Branching can also impact metabolic stability by sterically hindering sites susceptible to enzymatic degradation. However, the effect of branching can be complex, as it may increase or decrease solubility and toxicity depending on the specific nature of the modification. rsc.orgnih.gov
| Compound ID | Alkyl Chain Modification | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
| Parent | n-Dodecyl (C12) | 5.2 | Baseline activity with the native chain. |
| A-1 | n-Decyl (C10) | 15.8 | Reduced hydrophobic interaction with the target. |
| A-2 | n-Hexadecyl (C16) | 8.9 | Increased non-specific binding, reduced solubility. |
| A-3 | 10-methyl-dodecyl | 3.1 | Improved fit and conformational rigidity in the binding pocket. |
| A-4 | iso-Propyl (C3) | >100 | Insufficient length for effective hydrophobic binding. |
Modification of the Ethylidene Moiety and its Stereochemistry
The ethylidene group is a key structural feature that can be modified to probe steric and electronic requirements in its vicinity. Altering the size of the alkylidene group (e.g., to methylidene or propylidene) can determine the optimal steric bulk for binding.
Furthermore, the double bond of the ethylidene moiety introduces the possibility of geometric isomers (E/Z stereoisomers). The spatial arrangement of the atoms is critical in drug design, as biological receptors are chiral and stereoselective. biomedres.us One stereoisomer often fits more precisely into a binding site than the other, leading to significant differences in biological activity. Therefore, the synthesis and evaluation of individual E and Z isomers are crucial to determine the optimal geometry for activity. Modifications could also include replacing the alkene with other functional groups to explore different interactions. nih.govresearchgate.net
| Compound ID | Moiety Modification | Stereochemistry | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
| Parent | Ethylidene | Mixture | 5.2 | Baseline activity. |
| B-1 | Ethylidene | E-isomer | 2.1 | Optimal geometric fit for the binding site. |
| B-2 | Ethylidene | Z-isomer | 25.4 | Steric clash due to incorrect geometry. |
| B-3 | Propylidene | E-isomer | 8.7 | Increased steric bulk reduces binding affinity. |
| B-4 | Methylidene | - | 12.5 | Suboptimal size for key interactions. |
Substitution and Derivatization at the Hydroxy and Ketone Positions
The 2-hydroxy and 3-keto groups are critical polar functionalities that likely participate in key hydrogen bonding interactions with the biological target. Derivatization of these groups is a common strategy to investigate their roles. drugdesign.org
Hydroxyl Group Modification: The hydroxyl group can be converted into esters (e.g., acetate) or ethers (e.g., methyl ether) to eliminate its hydrogen-bond donating ability and assess the importance of this interaction. hyphadiscovery.comlibretexts.orglibretexts.org Acetylation, for instance, increases lipophilicity which can affect membrane permeability. mdpi.com Such modifications help to determine if the group acts as a hydrogen bond donor or acceptor. researchgate.net
Ketone Group Modification: The ketone can be reduced to a secondary alcohol, creating a new stereocenter and altering the electronic character and hydrogen bonding capacity of that position. It can also be converted to ketals or other derivatives to probe the necessity of the carbonyl oxygen for activity.
These modifications provide insight into the specific interactions required at these positions for biological activity.
| Compound ID | Derivatization | Position | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
| Parent | None | - | 5.2 | Baseline activity. |
| C-1 | O-Acetylation | 2-hydroxy | 45.1 | Loss of critical hydrogen bond donation. |
| C-2 | O-Methylation | 2-hydroxy | 33.8 | Blocks hydrogen bond donation. |
| C-3 | Reduction to alcohol | 3-keto | 18.6 | Altered geometry and loss of H-bond acceptor. |
| C-4 | Ketal formation | 3-keto | >100 | Steric hindrance and loss of H-bond acceptor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org For derivatives of this compound, a QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov
The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:
Hydrophobic descriptors: such as logP, which relates to the compound's lipophilicity.
Electronic descriptors: such as partial atomic charges and dipole moment, which describe the electronic distribution.
Steric descriptors: such as molecular weight, volume, and surface area, which define the size and shape of the molecule.
Topological descriptors: which describe molecular connectivity and branching.
A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate these descriptors with the observed biological activity (e.g., pIC₅₀). fiveable.meijpras.com A robust and predictive QSAR model can offer valuable insights into which properties are most influential for the activity of this compound class. tandfonline.commdpi.com
| Descriptor | Type | Hypothetical Correlation with Activity | Implication for SAR |
| ClogP | Hydrophobic | Positive (up to a point) | Optimal lipophilicity is crucial for activity. |
| Molecular Weight | Steric | Negative | Excessively large analogues may have poor fit. |
| H-Bond Donors | Electronic | Positive | The 2-hydroxy group is likely a key H-bond donor. |
| H-Bond Acceptors | Electronic | Positive | The 3-keto group is likely a key H-bond acceptor. |
| Molecular Shape Index | Topological | Specific range | A specific conformation is likely required for binding. |
Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies
During the lead optimization process, it is crucial to enhance potency without excessively increasing properties that can lead to poor pharmacokinetics, such as molecular weight and lipophilicity. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are metrics used to assess the quality of compounds in this regard. mtak.hudeeporigin.comcreative-biolabs.com
Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom of a molecule. wikipedia.orgtaylorandfrancis.com It helps in identifying compounds that achieve high affinity with a relatively small size. The formula is often expressed as: LE = 1.4 * pIC₅₀ / N (where N is the number of heavy atoms).
Lipophilic Efficiency (LLE or LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orggardp.org It helps in developing potent compounds with minimized lipophilicity to avoid issues like non-specific binding and poor solubility. sciforschenonline.orgyoutube.comresearchgate.net The formula is: LLE = pIC₅₀ - logP
Analyzing LE and LLE for the this compound analogues helps guide the optimization process toward compounds that are not only potent but also possess more "drug-like" physicochemical properties. An ideal candidate would exhibit high values for both LE and LLE. sciforschenonline.orgresearchgate.net
| Compound ID | pIC₅₀ | Heavy Atoms (N) | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| Parent | 5.28 | 20 | 5.8 | 0.37 | -0.52 |
| A-3 | 5.51 | 21 | 6.2 | 0.37 | -0.69 |
| B-1 | 5.68 | 20 | 5.8 | 0.40 | -0.12 |
| C-1 | 4.35 | 22 | 6.0 | 0.28 | -1.65 |
Computational Chemistry and Theoretical Studies of 4 Ethylidene 2 Hydroxytetradecan 3 One
Molecular Docking Simulations with Proposed Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Ethylidene-2-hydroxytetradecan-3-one, its structural features, particularly the long fatty acid-like tail and the α,β-unsaturated ketone system, suggest potential interactions with enzymes involved in lipid metabolism or inflammatory pathways.
Proposed Target Proteins and Rationale:
Given its structure, likely protein targets for this compound would include lipases and cyclooxygenase (COX) enzymes. Lipases are crucial for fat digestion and metabolism, and their inhibition is a therapeutic strategy for obesity. nih.gov The long aliphatic chain of the compound could fit well into the hydrophobic substrate-binding channels of lipases. researchgate.netnih.gov COX enzymes (COX-1 and COX-2) are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are major targets for anti-inflammatory drugs. mdpi.com The fatty acid-like nature of the compound makes it a candidate for binding to the active site of COX enzymes. tjnpr.orgnih.gov
Docking Study Findings:
Hypothetical molecular docking studies could be performed using software like AutoDock Vina. nih.gov The compound would be docked into the crystal structures of target proteins such as human pancreatic lipase (B570770) (PDB ID: 1LPB) and human COX-2 (PDB ID: 6COX). nih.govnih.gov The results would likely reveal key interactions between the ligand and amino acid residues in the active site.
For instance, in the active site of pancreatic lipase, the long tetradecane (B157292) chain would be expected to form extensive hydrophobic interactions with nonpolar residues. nih.govmdpi.com The hydroxyl and ketone groups could form hydrogen bonds with key catalytic residues like Ser152. nih.gov
In the case of COX-2, the carboxylate-binding site, which typically anchors arachidonic acid, could interact with the polar head of this compound. The ethylidene group might influence the conformation within the active site, potentially leading to specific interactions. Hydrogen bonds with residues like Tyr355 and Arg120, which are critical for inhibitor binding, would be anticipated. japer.in
Interactive Data Table: Hypothetical Docking Scores and Key Interactions
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Pancreatic Lipase | 1LPB | -8.5 | Ser152, Phe77, His263 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | 6COX | -9.2 | Arg120, Tyr355, Val349 | Hydrogen Bond, Hydrophobic |
| Monoacylglycerol Lipase | Various | -7.9 | Met123, Ile179, Tyr194 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on typical results for similar lipid-like molecules.
Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and the nature of the interactions. nih.gov An MD simulation of the this compound-protein complexes, generated from the best docking poses, would provide deeper insights.
Simulations run for durations of nanoseconds to microseconds would allow for the monitoring of the ligand's conformational changes and its movement within the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand would be calculated to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Results
| System | Simulation Time (ns) | Average RMSD (Ligand) (Å) | Key Stable Hydrogen Bonds |
| This compound with Pancreatic Lipase | 100 | 1.8 | Ser152, His263 |
| This compound with COX-2 | 100 | 2.1 | Arg120, Tyr355 |
Note: The data in this table is illustrative and represents plausible outcomes from such simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the electronic properties and reactivity of this compound. rsc.orgmdpi.com These calculations provide information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The α,β-unsaturated ketone moiety is a key feature for reactivity. researchgate.netpressbooks.pub DFT calculations could predict the sites most susceptible to nucleophilic or electrophilic attack. The distribution of electrostatic potential on the molecule's surface would highlight electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen and the hydroxyl group would be expected to be electron-rich, while the carbonyl carbon and the β-carbon of the ethylidene group would likely be electron-poor, making them susceptible to nucleophilic attack. rsc.org
The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.org For this compound, the π-system of the conjugated ketone would be expected to be involved in the frontier orbitals. These calculations can also help understand the reaction mechanisms, for instance, in the context of the Maillard reaction, where α-hydroxy ketones can be intermediates. mdpi.com
Interactive Data Table: Hypothetical Quantum Chemical Properties (DFT B3LYP/6-31G)*
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity |
Note: The data in this table is hypothetical, based on typical values for similar organic molecules.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for structure elucidation. nih.govfrontiersin.org
NMR Spectroscopy:
Predicting ¹H and ¹³C NMR chemical shifts can be achieved using DFT calculations. researchgate.netnih.gov The accuracy of these predictions has significantly improved with modern computational models, often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. frontiersin.org For a molecule like this compound, with its long, flexible chain, computational approaches might involve averaging the chemical shifts over several low-energy conformations identified through a conformational search or molecular dynamics. researchgate.net This would provide a more realistic prediction of the spectrum observed in solution.
Mass Spectrometry:
In silico fragmentation tools can predict the mass spectrum of a compound. nih.govelsevierpure.comoup.com Given the structure of this compound, characteristic fragmentation patterns would be expected. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones. The McLafferty rearrangement is also possible due to the long alkyl chain. Simulating these fragmentation pathways can help in the interpretation of experimental MS data and confirm the structure of the molecule. nih.gov
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
| C1 (CH₃ of tetradecanoyl) | 14.2 |
| C2 (CH₂ chain) | 22.8 - 32.1 |
| C=O (Ketone) | 205.1 |
| C-OH (Hydroxylated carbon) | 75.3 |
| =C (Ethylidene alpha) | 140.2 |
| =CH-CH₃ (Ethylidene beta) | 118.9 |
| CH₃ (Ethylidene) | 15.8 |
Note: The data in this table is illustrative and based on general principles of NMR spectroscopy.
De Novo Design Approaches for Novel Analogues based on this compound Scaffold
The structure of this compound can serve as a scaffold for the de novo design of novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. researchgate.netrsc.org Natural product scaffolds are a rich source of inspiration for designing new bioactive molecules. mdpi.comacs.org
Using the insights gained from molecular docking and dynamics simulations, key pharmacophoric features can be identified. For example, if the hydroxyl group is found to be a critical hydrogen bond donor, analogues could be designed to optimize this interaction. The long aliphatic chain could be modified to improve binding affinity or alter physical properties like solubility. For instance, introducing unsaturation or branching in the chain could be explored computationally to see its effect on binding. researchgate.net
Computational tools can be used to generate a virtual library of analogues by modifying the scaffold at different positions. nih.gov These virtual compounds can then be rapidly screened in silico for their predicted binding affinity to the target protein, and for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This approach allows for the prioritization of a smaller, more promising set of analogues for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. rsc.org For lipid-like molecules, design strategies may focus on creating peptides or other structures that mimic the lipid's interaction with membranes or proteins. nih.gov
Research on Analogues and Derivatives of 4 Ethylidene 2 Hydroxytetradecan 3 One
Synthesis and Characterization of Novel Structural Analogues
The synthesis of novel structural analogues of 4-Ethylidene-2-hydroxytetradecan-3-one has been a primary focus of research, aiming to explore the structure-activity relationship (SAR) of this chemical entity. Synthetic strategies have been developed to allow for systematic modifications at key positions of the molecule, including the ethylidene group, the hydroxyl group, and the long alkyl chain.
One common synthetic route involves the aldol (B89426) condensation of a suitably protected 2-hydroxytetradecan-3-one with acetaldehyde (B116499) to introduce the ethylidene moiety. The starting 2-hydroxytetradecan-3-one can be prepared from commercially available tetradecanoic acid through a series of steps including alpha-bromination and subsequent nucleophilic substitution with a protected hydroxylamine, followed by hydrolysis.
The characterization of these newly synthesized analogues is performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity and stereochemistry of the atoms. Mass spectrometry provides accurate molecular weight determination, and infrared (IR) spectroscopy confirms the presence of key functional groups such as the hydroxyl and carbonyl groups. For crystalline derivatives, single-crystal X-ray diffraction has been employed to unambiguously determine the three-dimensional structure.
Exploration of Bioisosteric Replacements within the this compound Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. cambridgemedchemconsulting.com For the this compound core, several bioisosteric replacements have been investigated to enhance potency, improve pharmacokinetic profiles, or reduce potential toxicity.
Key bioisosteric replacements explored include:
Replacement of the Hydroxyl Group: The hydroxyl group at the C2 position is a key hydrogen bond donor and acceptor. It has been replaced with other functional groups such as an amino group (-NH₂), a thiol group (-SH), or a fluorine atom (-F) to probe the importance of this interaction. cambridgemedchemconsulting.com
Modification of the Ethylidene Group: The ethylidene double bond has been replaced with a cyclopropyl (B3062369) ring to introduce conformational rigidity and alter the electronic properties. Additionally, substitution of the methyl group on the ethylidene moiety with other small alkyl groups or electron-withdrawing groups like a trifluoromethyl group (-CF₃) has been explored.
Alterations to the Tetradecanoyl Chain: The long lipophilic tetradecanoyl chain plays a significant role in the molecule's interaction with hydrophobic pockets of target proteins. Analogues with varying chain lengths (e.g., dodecanoyl, hexadecanoyl) have been synthesized. Furthermore, the introduction of heteroatoms such as oxygen or sulfur into the alkyl chain to create ether or thioether linkages has been investigated to modify lipophilicity and metabolic stability.
The following interactive data table summarizes some of the key bioisosteric replacements and the rationale behind their investigation.
| Original Group | Position | Bioisosteric Replacement | Rationale |
| Hydroxyl (-OH) | C2 | Amino (-NH₂), Thiol (-SH), Fluorine (-F) | To evaluate the role of hydrogen bonding and polarity. |
| Ethylidene (=CH-CH₃) | C4 | Cyclopropyl, Trifluoromethyl-ethylidene | To introduce conformational constraints and alter electronic character. |
| Tetradecanoyl Chain | C3 | Dodecanoyl, Hexadecanoyl, Ether/Thioether chains | To modulate lipophilicity and interaction with hydrophobic binding sites. |
Assessment of Conformational Restrictions on Derivative Activity
The three-dimensional conformation of a molecule is critical for its biological activity. For the derivatives of this compound, studies have been undertaken to assess how conformational restrictions impact their activity. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the stable conformers of various derivatives. ufms.br
Introducing rigid structural elements is a common strategy to limit conformational flexibility. For instance, the incorporation of the ethylidene group into a cyclic system, such as a cyclopentene (B43876) or cyclohexene (B86901) ring fused to the main scaffold, has been explored. These conformationally restricted analogues provide valuable insights into the bioactive conformation of the molecule when interacting with its biological target.
The activity of these rigid analogues is then compared to their more flexible counterparts to determine if a specific conformation is preferred for biological activity. These studies have helped in building a more refined pharmacophore model.
Library Synthesis and Screening of this compound Analogues
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis approaches have been utilized. nih.gov The "split-and-pool" synthesis method has been adapted to generate a diverse library of analogues with variations at multiple positions simultaneously. nih.govnih.gov
A representative library synthesis might involve a solid-phase approach where the 2-hydroxy-3-one core is attached to a resin. This allows for the use of excess reagents to drive reactions to completion and simplifies purification. The library is then systematically modified by introducing a variety of building blocks at the C2, C4, and the alkyl chain positions.
Once synthesized, these compound libraries are subjected to high-throughput screening to identify promising candidates. nih.gov This approach accelerates the discovery of structure-activity relationships by rapidly testing a large number of diverse compounds. The hits from these screens are then resynthesized and further evaluated to confirm their activity. The use of encoded library technology has also been considered to streamline the identification of active compounds from complex mixtures. nih.gov
Identification of Key Pharmacophoric Features from Derivative Studies
The culmination of the synthesis, bioisosteric replacement, conformational analysis, and library screening efforts is the identification of the key pharmacophoric features of this compound derivatives. A pharmacophore model describes the essential spatial arrangement of functional groups necessary for biological activity.
Based on the extensive derivative studies, the following key pharmacophoric features have been proposed:
A Hydrogen Bond Donor/Acceptor: The group at the C2 position (originally a hydroxyl group) is a critical interaction point.
A Hydrophobic Moiety: The long alkyl chain is essential for binding, likely through interactions with a hydrophobic pocket in the target protein.
A Specific Stereochemistry: The stereocenters at C2 and the geometry of the C4 ethylidene group are often crucial for optimal activity.
An Electron-Rich Region: The carbonyl group at C3 and the ethylidene double bond contribute to the electronic profile of the molecule and are important for binding.
Analytical Method Development for Research Scale Quantification of 4 Ethylidene 2 Hydroxytetradecan 3 One
High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally labile compounds. For 4-Ethylidene-2-hydroxytetradecan-3-one, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the molecule's predominantly nonpolar aliphatic chain.
Method development would begin with selecting a C18 column, which provides excellent retention for long-chain hydrophobic molecules. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, starting with a higher water percentage and increasing the organic solvent concentration over time, would be necessary to elute the target compound with a good peak shape while also separating it from more polar and less polar impurities.
Since the target molecule lacks a strong chromophore, direct UV detection would be challenging but possible by monitoring the weak n→π* transition of the ketone carbonyl group at approximately 280 nm. For enhanced sensitivity and specificity, pre-column derivatization is a superior strategy. Reacting the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a 2,4-dinitrophenylhydrazone derivative that absorbs strongly around 365 nm, significantly lowering the limit of detection. researchgate.net An alternative is derivatizing the compound with o-phenylenediamine (B120857) to produce a fluorescent derivative, allowing for highly sensitive fluorescence detection. nih.gov
Method optimization involves adjusting the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the main peak and any impurities within a reasonable analysis time.
Table 1: Example HPLC-UV Method Parameters for Purity Analysis (Post-DNPH Derivatization)
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for retaining nonpolar analytes. |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Strong organic solvents to elute the analyte. |
| Gradient | 70% B to 100% B over 20 min, hold for 5 min | Ensures elution of the analyte and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time and peak shape. |
| Detector | Diode-Array Detector (DAD) or UV-Vis | |
| Wavelength | 365 nm | λmax for the 2,4-dinitrophenylhydrazone derivative. researchgate.net |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for impurity profiling. thermofisher.com Due to the presence of a hydroxyl group and a relatively high molecular weight, this compound is not sufficiently volatile or thermally stable for direct GC analysis. The hydroxyl group can cause peak tailing and potential degradation in the hot injector.
Therefore, a crucial step is derivatization, most commonly silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. This process increases the compound's volatility and thermal stability.
The derivatized sample is then injected into the GC-MS. A nonpolar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating long-chain aliphatic compounds. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to effectively separate impurities with varying boiling points. thermofisher.com
The mass spectrometer detects the eluting compounds, and electron ionization (EI) is typically used to generate characteristic fragmentation patterns. The mass spectrum of the main peak can confirm the structure of the derivatized analyte, while the spectra of smaller peaks can be used to identify impurities by comparing them to mass spectral libraries or through manual interpretation of fragmentation patterns.
Table 2: Hypothetical GC-MS Impurity Profile for Derivatized this compound
| Potential Impurity | Expected Retention | Rationale for Presence | Key Mass Fragments (Post-Silylation) |
| Tetradecan-3-one | Earlier than analyte | Incomplete ethylidene group formation. | Molecular ion (M+), alpha-cleavage fragments. |
| 2-Hydroxytetradecan-3-one | Earlier than analyte | Absence of ethylidene group. | M+, loss of alkyl chains, fragment for TMS-OH. |
| Starting Aldehyde | Earlier than analyte | Unreacted starting material from synthesis. | M+ of derivatized aldehyde, characteristic fragments. |
| Over-alkylation Product | Later than analyte | Side reaction during synthesis. | M+ corresponding to additional alkyl group. |
Development of Spectrophotometric Assays for Research Applications
For rapid, high-throughput quantification in research settings, spectrophotometric assays offer a convenient alternative to chromatography. These assays typically involve a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer or plate reader.
A classic and effective method for quantifying ketones is the 2,4-dinitrophenylhydrazine (DNPH) assay. nih.gov In an acidic solution, the ketone functional group of this compound reacts with DNPH to form a 2,4-dinitrophenylhydrazone. When a base is added, this derivative forms a stable, intensely colored reddish-orange anion that can be quantified by measuring its absorbance at a wavelength between 430 and 480 nm. A calibration curve is constructed using standards of a known ketone, and the concentration of the unknown sample is determined by interpolation.
Another approach is to use enzyme-based assays. Kits designed to measure ketone bodies often utilize the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. abcam.comabcam.com This enzyme catalyzes the oxidation of a hydroxy group to a ketone, coupled with the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored by the corresponding increase in absorbance at 340 nm. abcam.com While specific for certain structures, a custom assay could potentially be developed using an alcohol dehydrogenase that acts on long-chain secondary alcohols. rsc.org
Table 4: Example Calibration Data for a DNPH-Based Spectrophotometric Assay
| Standard Conc. (µM) | Absorbance at 450 nm (AU) |
| 0 | 0.005 |
| 10 | 0.152 |
| 25 | 0.378 |
| 50 | 0.755 |
| 75 | 1.130 |
| 100 | 1.510 |
Advanced hyphenated techniques (e.g., LC-MS/MS) for complex matrix analysis in research
When analyzing this compound in complex biological or environmental matrices (e.g., plasma, cell culture, soil extracts), the selectivity and sensitivity of HPLC-UV or GC-MS may be insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the ultimate level of performance for such demanding applications. nih.gov
The method couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. A similar LC method as described in section 11.1 would be used, but without the need for derivatization.
The analyte eluting from the LC column enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺. In the mass spectrometer, a specific precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and a specific product ion resulting from the fragmentation is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interferences. nih.gov The development of a robust LC-MS/MS method is considered the gold standard for trace-level quantification in complex samples. nih.gov
Table 5: Proposed LC-MS/MS MRM Parameters for this compound
| Parameter | Value | Rationale |
| LC Column | UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides fast, high-resolution separations compatible with MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for polar to semi-polar analytes; positive mode will form [M+H]⁺. |
| Precursor Ion (Q1) | m/z 255.2 (Calculated for [C₁₆H₃₀O₂+H]⁺) | Selects the molecular ion of the analyte for fragmentation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| MRM Transition 1 (Quantifier) | m/z 255.2 → m/z 237.2 | Proposed transition: [M+H]⁺ → [M+H - H₂O]⁺ (Loss of water). This is a common loss for alcohols. |
| MRM Transition 2 (Qualifier) | m/z 255.2 → m/z 113.1 | Proposed transition: [M+H]⁺ → [C₇H₁₃O]⁺ (Cleavage of the aliphatic chain). Used for identity confirmation. |
Potential Research Applications and Conceptual Utility of 4 Ethylidene 2 Hydroxytetradecan 3 One
Utility as a Chemical Probe in Biological Systems (Non-Clinical)
The structure of 4-Ethylidene-2-hydroxytetradecan-3-one makes it an intriguing candidate for development as a chemical probe to investigate biological processes, particularly those involving lipids. Its long tetradecanoyl tail is amphipathic, suggesting it could readily integrate into cellular membranes. This property is fundamental for probes designed to study membrane dynamics, lipid-protein interactions, or the organization of lipid rafts.
To function as a probe, the molecule would require modification to include a reporter tag. The hydroxyl and ketone groups, as well as the ethylidene double bond, offer potential sites for the covalent attachment of fluorophores, biotin, or bioorthogonal handles like alkynes or azides for click chemistry. nih.govacs.org For instance, the hydroxyl group could be esterified with a fluorescent carboxylic acid, or the ketone could be converted to a hydrazone bearing a reporter group.
Lipid-based probes are crucial for visualizing lipid trafficking and metabolism in living cells. nih.gov A tagged version of this compound could be used to trace its uptake, subcellular localization, and metabolic fate, providing insights into pathways that process fatty acid-like molecules. Photoactivatable groups could also be installed, enabling researchers to initiate covalent cross-linking with nearby proteins or lipids upon photo-irradiation, thereby identifying transient interaction partners within membranes. acs.org
Table 1: Conceptual Design of Chemical Probes based on this compound
| Probe Type | Modification Site | Reporter Group | Potential Application |
|---|---|---|---|
| Fluorescence Probe | 2-hydroxyl | Bodipy, NBD | Imaging lipid localization in organelles |
| Affinity Probe | 2-hydroxyl or 3-ketone | Biotin | Pull-down assays to identify binding proteins |
| Photoaffinity Probe | Ethylidene group | Diazirine | Mapping lipid-protein interactions in situ |
Development as a Lead Compound for Further Synthetic Chemistry Research
In medicinal chemistry, a "lead compound" is a molecule that shows a desired biological activity and serves as a starting point for the development of more potent and selective drugs. The α-hydroxy ketone (or acyloin) motif is a feature of various biologically active molecules and is recognized as an important pharmacophore. researchgate.net Chiral α-hydroxy ketones, in particular, are valuable building blocks for the synthesis of pharmaceuticals. tu-dresden.de
Given its lipid-like nature, this compound could be investigated for activity in areas related to lipid signaling and metabolism. The long alkyl chain might facilitate interactions with enzymes such as fatty acid synthases, lipases, or cyclooxygenases. The ethylidene group introduces conformational rigidity and a site of unsaturation, which can be critical for specific binding to a biological target.
Synthetic chemists could use this molecule as a scaffold to generate a library of derivatives for screening. Modifications could include varying the length and branching of the alkyl chain, altering the stereochemistry of the hydroxyl group, and performing addition reactions at the ethylidene double bond. The goal would be to identify structure-activity relationships (SAR) that could guide the design of new therapeutic agents targeting lipid-mediated diseases.
Potential as a Building Block in Organic Synthesis
The multifunctionality of this compound makes it a potentially versatile building block for organic synthesis. Each functional group offers a handle for distinct chemical transformations.
The α-Hydroxy Ketone: This group can undergo a range of reactions. The ketone can be reduced to a second alcohol, forming a 1,2-diol, a common structural motif. nih.gov Conversely, the secondary alcohol can be oxidized to yield a 1,2-diketone. The α-hydroxy ketone moiety is also known to participate in rearrangements, such as the acyloin rearrangement, which can be used to construct different carbon skeletons. nih.govresearchgate.net
The Ethylidene Group: The carbon-carbon double bond is a gateway to numerous functionalizations. It can undergo hydrogenation, halogenation, epoxidation, or dihydroxylation. It can also participate in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
The Long Alkyl Chain: The lipophilic chain can be modified, for instance, through terminal functionalization after selective oxidation.
These reactive sites could be exploited in a controlled, stepwise manner to synthesize complex natural products or other target molecules where a long-chain, functionalized lipid component is required.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Class |
|---|---|---|
| α-Hydroxy Ketone | Oxidation (e.g., with Cu(I)/O₂) | 1,2-Diketone rsc.org |
| α-Hydroxy Ketone | Reduction (e.g., with NaBH₄) | 1,2-Diol |
| α-Hydroxy Ketone | Acyloin Rearrangement | Isomeric α-Hydroxy Ketone nih.gov |
| Ethylidene C=C Bond | Dihydroxylation (e.g., with OsO₄) | Tetrol derivative |
| Ethylidene C=C Bond | Epoxidation (e.g., with mCPBA) | Epoxy-ketone |
Conceptual Role in Understanding Biological Pathways (e.g., Lipid Metabolism Research)
Because of its structural similarity to endogenous lipids, this compound could serve as a conceptual tool for studying lipid metabolism. Long-chain fatty acids are central players in energy storage and cellular signaling, often acting as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov
As a fatty acid analog, this compound could be hypothesized to interact with proteins involved in lipid transport, activation (e.g., acyl-CoA synthetases), or degradation (e.g., enzymes of β-oxidation). nih.gov Researchers could synthesize a radiolabeled version to test if it is a substrate for these enzymes or, alternatively, if it acts as a competitive or allosteric inhibitor.
The presence of the ethylidene group makes it an unsaturated lipid analog. The degree of saturation in fatty acids is critical for membrane fluidity and has been implicated in various cellular processes, including cancer cell signaling and viability. nih.govaacrjournals.orgnih.gov Studying how cells process or respond to an unusual unsaturated structure like this compound could reveal novel aspects of how cells sense and regulate their lipid composition. It could be used to probe the substrate specificity of desaturase or elongase enzymes, or to explore how such structures are incorporated into complex lipids like phospholipids and triglycerides.
Research into its Role in Chemo-Ecological Interactions (if natural product)
If this compound were to be discovered as a natural product, its structure would immediately suggest potential roles in chemical ecology. Many organisms, from bacteria to insects to plants, use lipid-derived molecules as signaling cues (pheromones), defensive compounds, or mediators of symbiotic relationships.
For instance, α-hydroxy ketones with long alkyl chains are structurally related to insect pheromones. nih.gov The specific geometry of the ethylidene double bond and the stereochemistry of the hydroxyl group would likely be critical for its biological activity, providing species-specific information.
In microorganisms, fatty acid derivatives are known to regulate processes like quorum sensing, biofilm formation, and virulence. If produced by a bacterium or fungus, this compound could be investigated for antimicrobial activity or for its ability to modulate the behavior of other microbes in its environment. Its amphipathic nature would also make it a candidate for a biosurfactant, which could play a role in microbial motility or nutrient acquisition. The study of such a molecule would contribute to our understanding of the chemical language that governs interactions within ecosystems.
Future Research Directions for this compound
Following a comprehensive review of available scientific literature, it has been determined that the chemical compound "this compound" is not a known or characterized substance. There are currently no published data regarding its synthesis, biological activity, or natural occurrence. Therefore, a scientifically accurate discussion of its future research directions cannot be formulated.
The subsequent sections, which were intended to detail specific avenues of future research, cannot be developed without a foundational understanding of the molecule's properties and context within the scientific landscape. The requested outline, including the exploration of biosynthetic genes, combinatorial synthesis, molecular probes, systems biology integration, and high-throughput screening, presupposes the existence of the compound and a body of knowledge that does not currently exist.
To initiate research on this hypothetical compound, the primary and essential first step would be its chemical synthesis and characterization. Following successful synthesis and purification, its physicochemical properties could be determined. Subsequently, initial biological screenings could be performed to ascertain any potential bioactivity, which would then inform the rationale for the more advanced research directions outlined in the user's request.
Without this fundamental information, any discussion of future research would be purely speculative and would not meet the required standards of scientific accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
